molecular formula C30H63O3P B1580851 Triisodecyl phosphite CAS No. 25448-25-3

Triisodecyl phosphite

Cat. No.: B1580851
CAS No.: 25448-25-3
M. Wt: 502.8 g/mol
InChI Key: QEDNBHNWMHJNAB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triisodecyl phosphite primarily targets polymers, acting as a heat stabilizer . It is used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .

Mode of Action

This compound functions as an antioxidant by various mechanisms depending on its structure, the nature of the substrate to be stabilized, and the reaction conditions . It decomposes hydroperoxides, a process that is crucial in preventing the oxidative degradation of polymers . The reactivity of this compound in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative degradation pathway of polymers . By decomposing hydroperoxides, this compound interrupts the chain reactions that lead to polymer degradation . This results in the stabilization of the polymer structure during processing and long-term applications .

Pharmacokinetics

It has a molecular weight of 502.79 , and it’s a liquid at room temperature with a density of 0.884 g/mL at 25 °C .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of oxidative degradation of polymers . By decomposing hydroperoxides, it prevents the breakdown of polymer chains, thereby preserving the structural integrity and functional properties of the polymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the nature of the substrate to be stabilized, the reaction conditions, and the structure of the this compound itself . For instance, its reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisodecyl phosphite is synthesized through the reaction of phosphorus trichloride with isodecanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

PCl3+3C10H21OH(C10H21O)3P+3HCl\text{PCl}_3 + 3 \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{(C}_{10}\text{H}_{21}\text{O})_3\text{P} + 3 \text{HCl} PCl3​+3C10​H21​OH→(C10​H21​O)3​P+3HCl

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of phosphorus trichloride to a solution of isodecanol in the presence of a base. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Triisodecyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form triisodecyl phosphate.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and isodecanol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated phosphites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions.

    Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.

Major Products Formed

    Oxidation: Triisodecyl phosphate.

    Hydrolysis: Phosphorous acid and isodecanol.

    Substitution: Halogenated phosphites.

Scientific Research Applications

Triisodecyl phosphite has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

  • Tris(nonylphenyl) phosphite
  • Triphenyl phosphite
  • Trilauryl phosphite
  • Distearyl pentaerythritol diphosphite

Uniqueness

Triisodecyl phosphite is unique due to its high molecular weight and low volatility, which make it particularly effective as a stabilizer in high-temperature applications. Compared to other phosphites, it offers better hydrolytic stability and compatibility with a wide range of polymers .

Properties

IUPAC Name

tris(8-methylnonyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDNBHNWMHJNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881235
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

25448-25-3, 124129-26-6
Record name Triisodecyl phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, triisodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(8-methylnonyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisodecyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISODECYL PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the optimal synthesis conditions for Triisodecyl Phosphite according to the research?

A1: The research paper outlines the optimal synthesis conditions for this compound using a direct esterification method with isodecyl alcohol and phosphorus trichloride (PCl3) []. The study identifies pyridine as the preferred HCl acceptor and benzene as the solvent. Through an orthogonal experiment, the researchers determined the following optimal synthesis conditions:

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